molecular formula C20H16Cl2F4N2O4 B457166 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}methanone

Cat. No.: B457166
M. Wt: 495.2g/mol
InChI Key: FUGQEFUOFJYFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}methanone is a complex organic compound with a unique structure that includes multiple functional groups such as dichlorophenoxy, methoxybenzoyl, and difluoromethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}methanone involves multiple stepsThe final steps involve the attachment of the dichlorophenoxy and methoxybenzoyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}methanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}methanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H16Cl2F4N2O4

Molecular Weight

495.2g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl]methanone

InChI

InChI=1S/C20H16Cl2F4N2O4/c1-31-14-6-5-10(7-11(14)9-32-15-4-2-3-12(21)16(15)22)18(29)28-20(30,19(25)26)8-13(27-28)17(23)24/h2-7,17,19,30H,8-9H2,1H3

InChI Key

FUGQEFUOFJYFJH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)COC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)COC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.